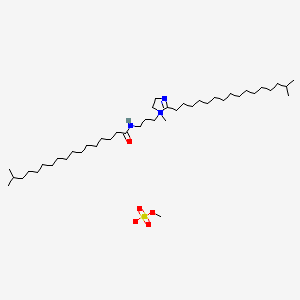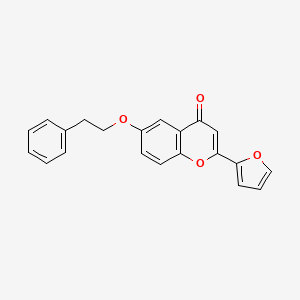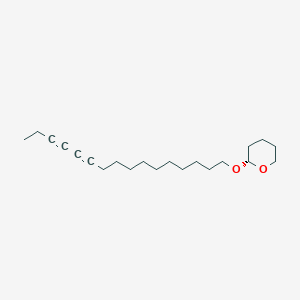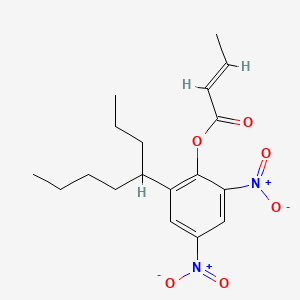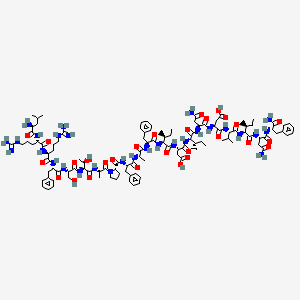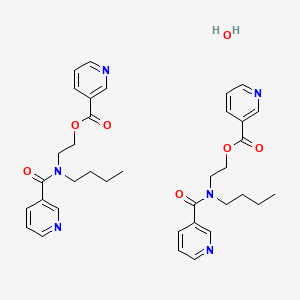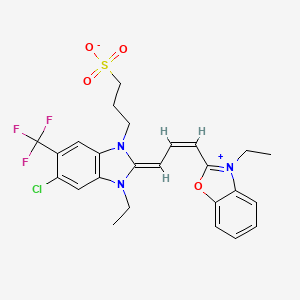
2-(3-(5-Chloro-3-ethyl-1,3-dihydro-1-(3-sulphonatopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethylbenzoxazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt is a complex organic compound known for its unique structural properties. This compound features a benzoxazolium core with various substituents, including chloro, ethyl, sulfopropyl, and trifluoromethyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt typically involves multi-step reactions. One common approach is the cyclization of 2-aminophenols with aldehydes or ketones, followed by further functionalization to introduce the desired substituents. For example, the reaction of 2-aminophenol with an appropriate aldehyde in the presence of an acid catalyst can yield the benzoxazole core . Subsequent reactions introduce the chloro, ethyl, sulfopropyl, and trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic hydrogenation, and the use of green solvents can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt has diverse applications in scientific research:
作用機序
The mechanism of action of Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects . The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
Benzothiazolium derivatives: These compounds share a similar core structure but differ in the heteroatom and substituents.
Benzimidazolium derivatives: These compounds have a benzimidazole core and exhibit similar chemical properties.
Uniqueness
Benzoxazolium,2-[3-[5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-3-ethyl-,inner salt stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
特性
CAS番号 |
83783-58-8 |
|---|---|
分子式 |
C25H25ClF3N3O4S |
分子量 |
556.0 g/mol |
IUPAC名 |
3-[(2Z)-5-chloro-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H25ClF3N3O4S/c1-3-30-21-16-18(26)17(25(27,28)29)15-20(21)32(13-8-14-37(33,34)35)23(30)11-7-12-24-31(4-2)19-9-5-6-10-22(19)36-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3 |
InChIキー |
UVFPQNBGWCRWKE-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(/C1=C\C=C/C3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
正規SMILES |
CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



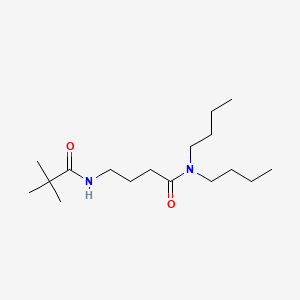
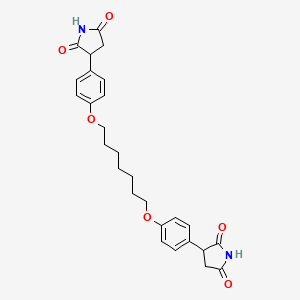
![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)


